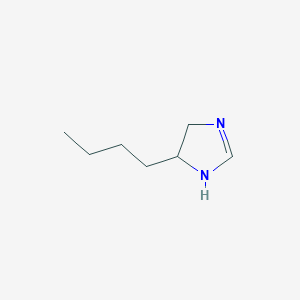
5-butyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-butyl-4,5-dihydro-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butyl group attached to the fifth carbon and a partially saturated ring structure, making it a 4,5-dihydro derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-butyl-4,5-dihydro-1H-imidazole can be achieved through various methods, including:
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Condensation Reactions: The condensation of ethyl 1-aminocyclopentancarboxylate with ethyl pentanimidate is another route.
Industrial Production Methods: Industrial production often involves the use of high-yielding and scalable methods such as:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-butyl-4,5-dihydro-1H-imidazole can undergo oxidation reactions to form imidazolones.
Reduction: The compound can be reduced to form fully saturated imidazoline derivatives.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions:
Nickel Catalysts: Used in cyclization reactions.
Dimethyldioxirane: Employed in oxidative rearrangements.
Major Products:
Imidazolones: Formed through oxidation.
Imidazoline Derivatives: Formed through reduction.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: Some derivatives act as enzyme inhibitors, making them useful in biochemical research.
Medicine:
Antitumor Agents: Certain derivatives have shown potential as selective antitumor agents.
Antihypertensive Agents: Used in the development of drugs for hypertension.
Industry:
Mechanism of Action
The mechanism of action of 5-butyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-Butyl-5,6-Dihydro-1H-Imidazo[4,5-D]Pyridazine-4,7-Dione: Another heterocyclic compound with similar structural features.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: A related compound with a phenylmethyl group instead of a butyl group.
Uniqueness:
Structural Features: The presence of a butyl group and the partially saturated ring structure make 5-butyl-4,5-dihydro-1H-imidazole unique compared to other imidazole derivatives.
Properties
CAS No. |
90304-13-5 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
5-butyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C7H14N2/c1-2-3-4-7-5-8-6-9-7/h6-7H,2-5H2,1H3,(H,8,9) |
InChI Key |
CLSJSCFGEINQGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















